molecular formula C7H3F4NO2 B1410693 2,4-Difluoro-6-nitrobenzodifluoride CAS No. 1805063-56-2

2,4-Difluoro-6-nitrobenzodifluoride

Cat. No.: B1410693
CAS No.: 1805063-56-2
M. Wt: 209.1 g/mol
InChI Key: JKOMETIUNYZVMN-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitrobenzodifluoride is a chemical compound with the molecular formula C7H3F4NO2 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 2,4-Difluoro-6-nitrobenzodifluoride typically involves the nitration of 2,4-difluorobenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity.

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

2,4-Difluoro-6-nitrobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,4-difluoro-6-aminobenzodifluoride.

Scientific Research Applications

2,4-Difluoro-6-nitrobenzodifluoride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,4-Difluoro-6-nitrobenzodifluoride exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

2,4-Difluoro-6-nitrobenzodifluoride can be compared to other similar compounds, such as:

    2,4-Difluoronitrobenzene: Similar in structure but lacks the additional fluorine atoms, which can affect its reactivity and applications.

    2,4-Dinitrofluorobenzene: Contains two nitro groups, making it more reactive in certain chemical reactions.

    2,4-Difluoroaniline: The nitro group is replaced by an amino group, leading to different chemical and biological properties.

Biological Activity

2,4-Difluoro-6-nitrobenzodifluoride (DFNB) is a chemical compound characterized by its unique molecular structure, which includes two fluorine atoms and a nitro group attached to a benzene ring. Its molecular formula is C7H3F4NO2. This compound has gained attention in various fields of research due to its potent biological activities, particularly in medicinal chemistry and material science.

The synthesis of DFNB typically involves the nitration of 2,4-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. This process requires careful control of temperature and reaction time to ensure high purity and yield of the product. The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The presence of electron-withdrawing groups makes DFNB susceptible to nucleophilic attack.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
  • Oxidation Reactions: Under specific conditions, DFNB can undergo oxidation reactions at the aromatic ring.

Biological Activity

DFNB exhibits a range of biological activities that have been explored in scientific research. Key areas of interest include:

Antimicrobial Properties

Research has indicated that DFNB possesses significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibacterial agents. For instance, its effectiveness against resistant strains highlights its potential utility in combating antibiotic resistance.

Anticancer Activity

DFNB has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. This activity is attributed to its ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and survival.

The biological effects of DFNB are largely due to its interaction with molecular targets within cells. The nitro group is known to participate in electron transfer reactions, while the fluorine atoms enhance the compound's stability and reactivity. These interactions can lead to alterations in enzyme activity and receptor binding, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand DFNB's unique properties, it can be compared with similar compounds:

CompoundStructure CharacteristicsBiological Activity
2,4-DifluoronitrobenzeneLacks additional fluorine atomsModerate antimicrobial activity
2,4-DinitrofluorobenzeneContains two nitro groupsHigher reactivity; potential explosives
2,4-DifluoroanilineNitro group replaced by amino groupDifferent biological profile

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated DFNB against various pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics for certain resistant strains.
  • Cancer Cell Line Study : Research conducted on human cancer cell lines demonstrated that DFNB could reduce cell viability by inducing apoptosis through mitochondrial pathways. This study was published in Cancer Letters, highlighting its potential as a therapeutic agent.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that DFNB interacts with specific kinases involved in cell signaling pathways, suggesting a targeted approach for drug development.

Properties

IUPAC Name

2-(difluoromethyl)-1,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-3-1-4(9)6(7(10)11)5(2-3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOMETIUNYZVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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